molecular formula C4H5Cl5 B14747136 1,2,2,3,4-Pentachlorobutane CAS No. 2431-52-9

1,2,2,3,4-Pentachlorobutane

Cat. No.: B14747136
CAS No.: 2431-52-9
M. Wt: 230.3 g/mol
InChI Key: KJPPHEWEJWPNFJ-UHFFFAOYSA-N
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Description

1,2,2,3,4-Pentachlorobutane is a chlorinated alkane that serves as a specialized reagent in synthetic organic chemistry and environmental research. Researchers value this compound for its potential as a building block in the synthesis of more complex molecules and as a model compound in degradation studies. Its mechanism of action in reactions, such as dehydrohalogenation or reductive dechlorination, is of particular interest for understanding the environmental fate and transformation pathways of polychlorinated pollutants. Studies on similar polyhalogenated alkanes suggest that this compound may undergo elimination or substitution reactions, making it relevant for investigating reaction kinetics and mechanisms. This compound is provided for laboratory research purposes only. All information presented is based on the structural class of polychlorinated alkanes and must be verified by the researcher prior to use. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2431-52-9

Molecular Formula

C4H5Cl5

Molecular Weight

230.3 g/mol

IUPAC Name

1,2,2,3,4-pentachlorobutane

InChI

InChI=1S/C4H5Cl5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2

InChI Key

KJPPHEWEJWPNFJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Structural Isomerism Within the Pentachlorobutane Class

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For pentachlorobutane, which has the molecular formula C₄H₅Cl₅, numerous structural isomers are possible. Structural isomers differ in the connectivity of their atoms, meaning the chlorine and hydrogen atoms are attached to the carbon backbone in different locations.

For a compound with the formula C₄H₅Cl₅, the placement of the five chlorine atoms along the four-carbon chain leads to a variety of distinct structural isomers. In addition to structural isomerism, stereoisomerism can occur in molecules that contain chiral centers. A chiral center is typically a carbon atom bonded to four different groups. Molecules with a chiral center can exist as a pair of non-superimposable mirror images called enantiomers.

The specific compound, 1,2,2,3,4-Pentachlorobutane, possesses one such chiral center at the third carbon atom (C3). This is because the C3 atom is bonded to four different groups: a hydrogen atom, a chlorine atom, a -CH(Cl)CH₂Cl group, and a -CH₂Cl group. Consequently, this compound can exist as two distinct enantiomers: (R)-1,2,2,3,4-Pentachlorobutane and (S)-1,2,2,3,4-Pentachlorobutane. Other structural isomers of pentachlorobutane may have different numbers of chiral centers or none at all, leading to varying numbers of possible stereoisomers. libretexts.orgsiue.edu For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.org

Table 1: Comparison of Selected Pentachlorobutane Structural Isomers

Compound NameMolecular FormulaCAS NumberChiral CentersMaximum Stereoisomers
This compoundC₄H₅Cl₅2431-52-9 epa.gov12
1,1,2,3,4-PentachlorobutaneC₄H₅Cl₅31391-27-2 nih.gov24
1,1,1,2,3-PentachlorobutaneC₄H₅Cl₅16605-73-712
1,1,1,3,4-PentachlorobutaneC₄H₅Cl₅N/A12

Academic Rationale for Investigating 1,2,2,3,4 Pentachlorobutane

While dedicated research on 1,2,2,3,4-pentachlorobutane is not extensive, the academic rationale for its investigation can be understood through its potential roles in several key areas of chemical research:

Model for Stereochemical Research: As a molecule possessing a single chiral center, this compound serves as a fundamental model for studying stereochemistry. The presence of chirality allows researchers to investigate how the three-dimensional arrangement of atoms influences the mechanisms and outcomes of chemical reactions, such as dehydrochlorination. The study of reactions involving simple chiral molecules can provide insights into more complex systems, including stereospecific reactions where one stereoisomer reacts differently than another. siue.edu

Development of Analytical Standards: The accurate identification and quantification of chemical compounds in environmental or industrial samples rely on the availability of pure analytical standards. The synthesis and isolation of specific isomers like this compound are necessary to create these reference materials. These standards are essential for calibrating analytical instruments, such as gas chromatographs and mass spectrometers, enabling researchers to detect and measure the compound in complex matrices. diva-portal.org

Contextualization Within Organochlorine Chemistry Scholarship

Telomerization Reactions in Pentachlorobutane Synthesis

Telomerization is a radical chain reaction that produces a series of adducts, or telomers, with varying chain lengths. In the context of this compound synthesis, the reaction is designed to favor the formation of the 1:1 adduct between the telogen and the taxogen.

Reactant Systems: Carbon Tetrachloride and Chlorinated Alkenes

The principal reactants in the synthesis of polychlorinated butanes are carbon tetrachloride (CCl4), which serves as the source of the trichloromethyl group and a chlorine atom, and a chlorinated alkene. While specific literature detailing the synthesis of this compound is scarce, the structure of the target molecule suggests that the likely chlorinated alkene (taxogen) would be a dichloroethene, such as 1,2-dichloroethene. The addition of the trichloromethyl radical (•CCl3) and a chlorine atom from carbon tetrachloride across the double bond of 1,2-dichloroethene would theoretically yield the desired this compound skeleton.

In related syntheses, such as that of 1,1,1,3,3-pentachlorobutane (B8740826), the chlorinated alkene used is 2-chloropropene (B1346963). researchgate.net This demonstrates the principle of using different chlorinated alkenes to produce various pentachlorobutane isomers. The choice of the specific chlorinated alkene is therefore crucial in determining the final product's isomeric structure.

Catalytic Systems and Promoters

The initiation and propagation of the telomerization reaction are facilitated by catalytic systems that can generate the necessary radical species. These systems often involve metal-based catalysts and can be enhanced by the presence of co-catalysts or ligands.

Metal compounds, particularly those of copper and iron, are effective catalysts for the telomerization of chlorinated alkenes with carbon tetrachloride. For instance, copper powder has been successfully employed as a catalyst in the synthesis of 1,1,1,3,3-pentachlorobutane from carbon tetrachloride and 2-chloropropene in dimethylformamide (DMF). researchgate.net

Iron salts, such as iron(III) chloride (FeCl3), are also prominent catalysts. In a closely related reaction, the telomerization of tetrachloromethane with chloroethylene is promoted by an Fe/FeCl3 redox catalyst system. researchgate.net These metal catalysts function by facilitating the generation of the trichloromethyl radical from carbon tetrachloride.

The activity and selectivity of metal-based catalysts can be significantly influenced by the addition of co-catalysts or ligands. Organophosphorus compounds, such as alkyl phosphate (B84403) esters, have been shown to be effective in this role. For example, the FeCl3-catalyzed telomerization of tetrachloromethane with chloroethylene is enhanced by the presence of tributyl phosphate (TBP) as a ligand. researchgate.net The TBP forms a complex with the FeCl3, and the coordination number of this complex influences the reaction rate. researchgate.net

The telomerization process catalyzed by systems like Fe/FeCl3 operates through a redox mechanism. The metal catalyst cycles between different oxidation states to facilitate the transfer of a chlorine atom from the telogen (carbon tetrachloride) to the growing telomer chain. In the Fe/FeCl3 system, it is proposed that a chain redox-catalytic mechanism is operative. researchgate.net This involves the reduction of Fe(III) to Fe(II), which then reacts with carbon tetrachloride to generate the trichloromethyl radical, regenerating the Fe(III) species in the process. This catalytic cycle allows for the continuous generation of radicals needed for the telomerization reaction.

Optimization of Reaction Parameters

The yield and selectivity of the desired pentachlorobutane isomer are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, pressure, and the molar ratio of the reactants and catalyst.

In the synthesis of 1,1,1,3,3-pentachlorobutane, a study investigated the effects of catalyst dosage, reaction pressure, and temperature. researchgate.net The optimal conditions were identified to be a catalyst dosage of 0.028 mol, a pressure of 0.4 MPa, and a temperature of 373 K, with specific molar ratios of the reactants and solvent. researchgate.net Such optimization studies are crucial for maximizing the production of the target compound while minimizing the formation of by-products and higher-order telomers.

The table below illustrates the typical parameters that are varied during the optimization of a telomerization reaction, based on findings from the synthesis of a related pentachlorobutane isomer. researchgate.net

ParameterInvestigated RangeOptimal Value
Catalyst Dosage (mol)Varied0.028
Pressure (MPa)Varied0.4
Temperature (K)353-393373
CCl4 Dosage (mol)Varied0.878
Chlorinated Alkene Dosage (mol)Varied0.595
Solvent (DMF) Dosage (mol)Varied1.040

This interactive data table is based on the synthesis of 1,1,1,3,3-pentachlorobutane and serves as an illustrative example for the optimization of reaction parameters in pentachlorobutane synthesis.

Temperature and Pressure Effects on Reaction Kinetics

Scientific literature does not provide specific data on the effects of temperature and pressure on the reaction kinetics for the synthesis of this compound. In general, for chlorination reactions, temperature and pressure are critical parameters that influence reaction rates, product distribution, and selectivity. Higher temperatures typically increase reaction rates but can also lead to undesired side reactions and by-products. Pressure is a key factor, especially in gas-phase reactions, where it affects the concentration of reactants.

Stoichiometric Ratios of Reactants and Catalysts

There is no available information detailing the optimal stoichiometric ratios of reactants and catalysts for the synthesis of this compound. The ratio of the hydrocarbon substrate to the chlorinating agent is a crucial factor in determining the degree of chlorination. Similarly, if a catalyst is employed, its concentration relative to the reactants would significantly impact the reaction rate and selectivity towards the desired pentachlorobutane isomer.

Solvent Selection and Solvent-Free Systems

Specific details on solvent selection for the synthesis of this compound are not documented. The choice of solvent in chlorination reactions is critical as it can influence the solubility of reactants, stabilize reaction intermediates, and affect the reaction pathway. Common solvents in such reactions are often inert chlorinated hydrocarbons. Solvent-free systems, while environmentally advantageous, would require careful control of reaction conditions to manage heat dissipation and ensure efficient mixing of reactants.

Alternative Chlorination Pathways to Pentachlorobutanes

While specific pathways to this compound are not described, general methods for the synthesis of polychlorinated butanes often involve the chlorination of butadienes or butenes. For instance, the addition of chlorine to dichlorobutenes or the free-radical chlorination of tetrachlorobutanes could theoretically yield various pentachlorobutane isomers. The specific isomer produced would depend on the starting materials and the reaction conditions employed.

Selectivity Control and By-product Formation in Synthetic Processes

Control of selectivity is a significant challenge in chlorination reactions, which often yield a mixture of isomers and over-chlorinated products. For the synthesis of a specific isomer like this compound, controlling the reaction conditions (temperature, pressure, reactant ratios, catalyst, and solvent) would be paramount to maximize its yield and minimize the formation of by-products. Without experimental data, the potential by-products in a hypothetical synthesis of this compound can only be presumed to include other pentachlorobutane isomers, as well as tetra- and hexachlorobutanes.

Mechanistic Investigations Specific to this compound Transformations

Specific mechanistic studies on this compound are not extensively detailed in the public domain. However, its role as a potential intermediate or byproduct in industrial processes, such as the synthesis of chloroprene (B89495), provides context for its likely transformations. The dehydrochlorination of chlorinated butanes is a critical step in these processes. chemeurope.comwikipedia.orgnih.gov For instance, the dehydrochlorination of 3,4-dichloro-1-butene (B1205564) to form chloroprene is an elimination reaction. chemeurope.comwikipedia.org It is plausible that this compound could undergo similar dehydrochlorination reactions to yield various tetrachlorobutenes or other unsaturated chlorinated hydrocarbons.

The dehydrochlorination of pentachloroethane (B166500) to tetrachloroethylene (B127269) has been studied to understand the mechanisms of such transformations. mit.edu These studies suggest that both concerted (E2) and stepwise (E1cb) mechanisms can be operative, depending on the specific substrate and reaction conditions. mit.edu Similar mechanistic pathways could be anticipated for the dehydrochlorination of this compound.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are scarce in readily available literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.

The rate of a chemical reaction is described by its rate law, which relates the reaction rate to the concentrations of the reactants. ox.ac.ukdepauw.edu For reactions involving haloalkanes, the order of the reaction provides insight into the mechanism (e.g., first-order for S_N1 and E1, second-order for S_N2 and E2). pressbooks.pubyoutube.com For example, a study on the synthesis of 1,1,1,3,3-pentachlorobutane found the telomerization reaction to be second-order. researchgate.net

Thermodynamic analysis considers the energy changes that occur during a reaction. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction, while the enthalpy change (ΔH) indicates whether a reaction is exothermic or endothermic. The activation energy (Ea), derived from the Arrhenius equation, is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. ox.ac.uk

Kinetic studies of related processes, such as the oxychlorination of ethylene (B1197577) to 1,2-dichloroethane, have been conducted to develop detailed kinetic models that describe the rates of formation of various products and byproducts. researchgate.net Similar comprehensive kinetic modeling would be necessary to fully understand and optimize reactions involving this compound.

Table of Reaction Parameters for Haloalkane Reactions

Reaction TypeKey Factors Influencing Rate and MechanismTypical Rate Law
S_N2 Steric hindrance, nucleophile strength, solventRate = k[Substrate][Nucleophile]
S_N1 Carbocation stability, solvent polarity, leaving group abilityRate = k[Substrate]
E2 Base strength, steric hindrance, anti-periplanar geometryRate = k[Substrate][Base]
E1 Carbocation stability, solvent polarity, temperatureRate = k[Substrate]
Free Radical Initiator presence (light/heat), radical stabilityComplex, often involves chain reaction kinetics

Determination of Reaction Orders and Rate Laws

The rate law for a chemical reaction provides a mathematical expression that describes the relationship between the rate of the reaction and the concentration of its reactants. For the dehydrochlorination of this compound, the reaction could plausibly follow either a first-order or a second-order rate law, depending on the reaction conditions, particularly the strength of the base used.

First-Order Rate Law (E1 Mechanism): In the presence of a weak base or in a polar, ionizing solvent, the reaction would likely proceed through a unimolecular elimination (E1) mechanism. The rate-determining step in this mechanism is the slow ionization of the C-Cl bond to form a carbocation intermediate. The rate of the reaction would therefore be dependent only on the concentration of the this compound.

Rate = k[C₄H₅Cl₅]

Second-Order Rate Law (E2 Mechanism): With a strong, non-hindered base, a bimolecular elimination (E2) mechanism is more probable. This is a concerted reaction where the base abstracts a proton and the leaving group (chloride ion) departs simultaneously. The rate of this reaction would be dependent on the concentrations of both the this compound and the base.

Rate = k[C₄H₅Cl₅][Base]

To illustrate the expected kinetic data for the dehydrochlorination of this compound under different conditions, the following interactive data table presents hypothetical but realistic values based on studies of similar polychlorinated alkanes.

Reaction ConditionProposed MechanismRate LawHypothetical Rate Constant (k) at 300 K
Weak Base (e.g., Ethanol)E1Rate = k[C₄H₅Cl₅]1.5 x 10⁻⁵ s⁻¹
Strong Base (e.g., Sodium Ethoxide)E2Rate = k[C₄H₅Cl₅][Base]3.0 x 10⁻⁴ L mol⁻¹ s⁻¹

Note: The rate constants are hypothetical and are presented to illustrate the expected order of magnitude for the dehydrochlorination of a polychlorinated alkane.

Activation Energies and Pre-exponential Factors

The activation energy (Ea) is the minimum energy required for a reaction to occur, and the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation. These parameters are related by the Arrhenius equation:

k = A * e^(-Ea/RT)

For the dehydrochlorination of polychlorinated alkanes, the activation energy is influenced by factors such as bond strengths and the stability of the transition state or intermediate. The dehydrochlorination of polyvinyl chloride (PVC), a polymer with repeating chloroalkane units, has been studied extensively and can provide analogous data. The apparent activation energies for the dehydrochlorination of PVC are in the range of 82 to 151 kJ mol⁻¹. elsevierpure.com

Based on these analogies, we can estimate the activation energies for the dehydrochlorination of this compound. The E1 mechanism would be expected to have a higher activation energy than the E2 mechanism because it involves the formation of a less stable carbocation intermediate without the assistance of a base in the rate-determining step.

The following table provides hypothetical activation energies and pre-exponential factors for the dehydrochlorination of this compound, drawing on data from related compounds.

Proposed MechanismHypothetical Activation Energy (Ea) (kJ mol⁻¹)Hypothetical Pre-exponential Factor (A)
E11201 x 10¹³ s⁻¹
E2955 x 10¹¹ L mol⁻¹ s⁻¹

Note: These values are hypothetical and based on analogies with other polychlorinated alkanes. The actual values would need to be determined experimentally.

Influence of Molecular Structure and Electronic Effects on Reactivity

The molecular structure of this compound significantly influences its reactivity. The presence of five chlorine atoms has profound electronic and steric effects.

Inductive Effect: Chlorine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bonds and also the adjacent C-C and C-H bonds. The increased acidity of the β-hydrogens (hydrogens on the carbon adjacent to the carbon bearing a chlorine) makes them more susceptible to abstraction by a base, which can facilitate the E2 elimination reaction. In cases where both SN2 and E2 reactions can occur, chlorides tend to favor elimination more than iodides due to the greater electronegativity of chlorine increasing the acidity of the beta-hydrogens. libretexts.orglibretexts.org

Steric Hindrance: The bulky chlorine atoms can sterically hinder the approach of a nucleophile, which would slow down the rate of nucleophilic substitution (SN2) reactions. This steric hindrance would likely favor elimination reactions over substitution.

Stability of the Intermediate/Transition State: In an E1 mechanism, the stability of the carbocation intermediate is crucial. The chlorine atoms, through their -I effect, would destabilize a carbocation on an adjacent carbon. Therefore, the formation of a carbocation at a carbon atom bearing a chlorine atom is highly unfavorable. In an E2 reaction, the stability of the developing double bond in the transition state is important. The substitution pattern of the resulting alkene will influence the reaction rate. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product.

Intermediate Species Identification and Characterization in Reaction Pathways

The identification of intermediate species is key to elucidating a reaction mechanism. For this compound, the likely intermediates depend on the reaction pathway.

Carbocations (in E1 reactions): In a stepwise E1 mechanism, a carbocation is formed as an intermediate after the departure of the chloride ion. Due to the presence of multiple electron-withdrawing chlorine atoms, any carbocation formed from this compound would be significantly destabilized. This makes the E1 pathway less likely unless forced by conditions such as a very polar solvent and the absence of a strong base. The characterization of such transient species is challenging and often relies on indirect evidence or computational modeling.

Radicals (in free-radical reactions): In the presence of UV light or radical initiators, this compound could undergo free-radical reactions. This would involve the homolytic cleavage of a C-Cl or C-H bond to form radical intermediates. These highly reactive species would then participate in chain reactions.

Concerted Transition State (in E2 reactions): The E2 mechanism does not involve a discrete intermediate but rather proceeds through a high-energy transition state. In this state, the C-H bond is partially broken, the C=C double bond is partially formed, and the C-Cl bond is partially broken. The geometry of this transition state is typically anti-periplanar, where the abstracted proton and the leaving group are on opposite sides of the C-C bond. nih.govdntb.gov.uaresearchgate.net

Due to the lack of specific experimental studies on this compound, the characterization of its reaction intermediates remains a subject for future research, likely to be explored through advanced spectroscopic techniques and computational chemistry.

Advanced Spectroscopic Characterization and Analytical Techniques for 1,2,2,3,4 Pentachlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. organicchemistrydata.org By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed molecular structure can be assembled. For 1,2,2,3,4-pentachlorobutane (C₄H₅Cl₅), with its multiple chlorine substituents and a chiral center, NMR provides critical data for a complete characterization.

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of a stereocenter at the C3 position. This chirality renders the geminal protons on C1 and C4 diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts. masterorganicchemistry.com Consequently, five unique proton signals are expected.

Predicted Chemical Shifts and Splitting Patterns: The presence of electronegative chlorine atoms significantly deshields adjacent protons, shifting their signals downfield. chemistrysteps.com Protons on carbons bearing a chlorine atom typically resonate in the δ 3-4 ppm range. orgchemboulder.com

H-3: The single proton on C3 is adjacent to the CCl₂ group and a CH₂Cl group, and is bonded to a carbon with a chlorine atom. It is expected to be the most downfield proton, appearing as a complex multiplet due to coupling with the four protons on C1 and C4.

H-1 (diastereotopic protons): The two protons on C1 are chemically distinct. Each would likely appear as a doublet of doublets, coupling to its geminal partner (if coupling is resolved) and the H-3 proton. Their chemical shifts would be in the downfield region, influenced by the geminal chlorine and the vicinal chlorine on C3.

H-4 (diastereotopic protons): Similar to the H-1 protons, the two protons on C4 are diastereotopic. They are expected to appear as two distinct signals, each a doublet due to coupling with H-3, in a region similar to the H-1 protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-34.5 - 5.0multiplet1H
H-1a, H-1b (diastereotopic)3.8 - 4.2d, d (or complex multiplet)2H
H-4a, H-4b (diastereotopic)3.7 - 4.1d, d (or complex multiplet)2H

The ¹³C NMR spectrum provides information on the number of unique carbon environments in a molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the butane (B89635) chain.

Predicted Chemical Shifts: The chemical shifts are heavily influenced by the number of attached chlorine atoms. Carbons bonded to halogens are shifted downfield. oregonstate.edulibretexts.org

C-2 (CCl₂): This carbon is bonded to two chlorine atoms and is expected to be the most downfield signal. As a quaternary carbon with no attached protons, its signal is typically weak. oregonstate.edu

C-3 (CHCl): This carbon is bonded to one chlorine and is situated between the CCl₂ group and a CH₂Cl group, placing it in a downfield region.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-290 - 110
C-365 - 80
C-150 - 65
C-445 - 60

2D NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org For this compound, the COSY spectrum would show cross-peaks connecting the H-3 proton signal to the signals of all four diastereotopic protons on C-1 and C-4. This would confirm the connectivity of the -CH₂(Cl)-CHCl-CH₂(Cl) fragment.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons to the carbons they are directly attached to (one-bond C-H coupling). libretexts.orghuji.ac.il The HSQC spectrum would show:

A correlation between the H-3 signal and the C-3 signal.

Correlations between the H-1a/H-1b signals and the C-1 signal.

Correlations between the H-4a/H-4b signals and the C-4 signal.

Notably, the C-2 carbon would be absent from the HSQC spectrum as it bears no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. wikipedia.orgyoutube.com Key correlations would include:

The H-1 protons showing cross-peaks to C-2 and C-3.

The H-3 proton showing cross-peaks to C-1, C-2, and C-4.

The H-4 protons showing cross-peaks to C-2 and C-3.

The single stereocenter at C3 in this compound is the key driver of the spectral complexity observed in NMR.

Diastereotopicity: The chirality at C3 renders the geminal protons at C1 (-CH₂Cl) and C4 (-CH₂Cl) diastereotopic. masterorganicchemistry.com Replacing one of these protons with a different group (conceptually) would create a second chiral center, resulting in a pair of diastereomers. Because diastereomers have different physical properties, diastereotopic protons reside in different chemical environments and are thus non-equivalent in the NMR spectrum. This non-equivalence results in separate signals with distinct chemical shifts and coupling constants, fundamentally altering the appearance of the spectrum from what would be expected for a similar, achiral molecule.

Enantiomers: While standard NMR spectroscopy cannot differentiate between the two enantiomers, (3R)- and (3S)-1,2,2,3,4-pentachlorobutane, the use of chiral resolving agents or chiral solvents can induce a diastereomeric interaction, potentially leading to the separation of signals for each enantiomer. Furthermore, computational methods such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts for different stereoisomers, aiding in the assignment of the correct relative and absolute configuration when compared with experimental data. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

The choice of ionization method affects the resulting mass spectrum. libretexts.org

Ionization Techniques: For a relatively volatile compound like this compound, Electron Impact (EI) ionization is a common method. EI is a "hard" ionization technique that uses high-energy electrons to ionize the sample, causing extensive fragmentation that provides a detailed "fingerprint" of the molecule. emory.edu Alternatively, a "soft" ionization technique like Chemical Ionization (CI) could be used. CI results in less fragmentation and typically shows a prominent pseudomolecular ion ([M+H]⁺), which is useful for confirming the molecular weight. enovatia.com

Mass Spectrum Interpretation:

Molecular Ion Cluster: The most striking feature in the mass spectrum of a polychlorinated compound is the isotopic pattern of the molecular ion. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. A molecule containing five chlorine atoms, such as this compound (monoisotopic mass of C₄H₅³⁵Cl₅ ≈ 228 u), will exhibit a characteristic cluster of peaks for the molecular ion at M⁺, M+2, M+4, M+6, M+8, and M+10, corresponding to the various combinations of the two isotopes. The relative intensities of these peaks are predictable based on binomial expansion and are a definitive indicator of the number of chlorine atoms present.

Fragmentation: Under EI conditions, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments helps to deduce the original structure. Logical losses and characteristic fragments are key to this process. whitman.edulibretexts.org

Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z Value (for ³⁵Cl)Possible Fragment IdentityNotes
193[M - Cl]⁺Loss of a chlorine radical. This fragment will also show a Cl₄ isotopic pattern.
192[M - HCl]⁺Loss of a stable neutral molecule, hydrogen chloride. This fragment will also show a Cl₄ isotopic pattern.
129[C₂H₂Cl₃]⁺Cleavage of the C2-C3 bond, loss of CHClCH₂Cl.
97[C₂H₃Cl₂]⁺Cleavage of the C2-C3 bond, loss of CH₂ClCCl₂.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. chemrevise.org

For this compound (C₄H₅Cl₅), the theoretical monoisotopic mass is 227.883389 g/mol . epa.gov HRMS instruments, such as the Q Exactive Orbitrap HF, can achieve resolving powers of up to 500,000, enabling the confident determination of this molecular formula. nih.gov The presence of five chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. The relative abundance of these isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl) leads to a predictable distribution of ion peaks (M, M+2, M+4, etc.), which further confirms the number of chlorine atoms in the molecule. asdlib.org

Table 1: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 228.89067
[M+Na]⁺ 250.87261
[M-H]⁻ 226.87611
[M+NH₄]⁺ 245.91721
[M+K]⁺ 266.84655

This table is based on predicted values and may vary slightly in experimental conditions. Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing its molecular vibrations. fiveable.me

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes that cause a change in the dipole moment. fiveable.me For this compound, the C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, broadly between 600 and 800 cm⁻¹, providing a complex but characteristic pattern for this specific polychlorinated alkane. C-C bond stretching will also be present at lower frequencies.

Raman Spectroscopy: Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. youtube.com Vibrational modes that cause a change in the polarizability of the molecule are Raman active. fiveable.me This technique is particularly useful for observing the symmetric vibrations of the carbon backbone and the C-Cl bonds, which may be weak in the IR spectrum. fiveable.me The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. fiveable.me

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from various matrices. libretexts.org

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like this compound. cbrnetechindex.com The separation is based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase within a capillary column. libretexts.org The choice of stationary phase is critical; for organochlorine compounds, a non-polar or mid-polar column, such as one with a DB-5 or DB-5.MS stationary phase, is often employed. libretexts.org The retention time, the time it takes for the compound to travel through the column, is a key parameter for its identification. chemrevise.org Temperature programming, where the column temperature is increased during the analysis, is commonly used to optimize the separation of compounds with a range of boiling points. libretexts.org

Coupling of Chromatography with Mass Spectrometry (GC-MS/MS)

The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) provides an exceptionally sensitive and selective method for the analysis of this compound. aapg.orgperkinelmer.com After the GC separates the components of a mixture, they are introduced into the mass spectrometer, which acts as a highly specific detector. nih.gov The initial mass spectrometer (MS1) can be set to select the molecular ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the certainty of identification, even in complex environmental or biological samples. aapg.org The fragmentation pattern itself provides further structural confirmation.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine) in a pure sample of this compound. This classical technique is used to confirm the empirical and molecular formula of the compound. For C₄H₅Cl₅, the theoretical elemental composition is:

Carbon (C): 20.86%

Hydrogen (H): 2.19%

Chlorine (Cl): 76.95%

Experimental values obtained from elemental analysis are compared against these theoretical values to verify the purity and stoichiometry of the synthesized or isolated compound.

Integration of Multi-Technique Approaches for Comprehensive Analysis

A comprehensive and unambiguous characterization of this compound is best achieved through the integration of multiple analytical techniques. fiveable.melibretexts.org While HRMS can provide a highly accurate molecular formula, and IR/Raman can suggest the presence of C-H and C-Cl bonds, it is the combination of these with chromatographic separation that provides the highest level of confidence.

A typical workflow would involve:

Separation: Using GC to isolate this compound from a mixture. libretexts.org

Identification: Coupling the GC to a mass spectrometer (GC-MS) to obtain both the retention time and a mass spectrum. nih.gov The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern.

Confirmation: Utilizing HRMS to confirm the elemental composition of the molecular ion. chemrevise.org

Structural Detail: Employing IR and Raman spectroscopy on a purified sample to confirm the presence of specific functional groups and vibrational modes. youtube.com

Stoichiometric Verification: Performing elemental analysis on a pure sample to confirm the percentage of each element.

This integrated approach ensures that the identification and quantification of this compound are robust, accurate, and scientifically defensible.

Computational Chemistry and Theoretical Studies of 1,2,2,3,4 Pentachlorobutane

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the behavior of molecules. For a molecule like 1,2,2,3,4-pentachlorobutane, Density Functional Theory (DFT) would be a powerful tool. DFT methods calculate the electronic structure of a molecule to determine its properties. These calculations are based on the electron density of the system, which simplifies the complex many-electron problem.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of this compound would reveal its electronic structure, including the distribution of electrons and the nature of its molecular orbitals. The presence of five electronegative chlorine atoms significantly influences the electronic environment of the butane (B89635) backbone. This would lead to a highly polarized molecule with significant partial positive charges on the carbon atoms bonded to chlorine and partial negative charges on the chlorine atoms.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized around the C-C and C-H bonds, as well as the lone pairs of the chlorine atoms. The LUMO, on the other hand, would be expected to be centered on the antibonding orbitals of the C-Cl bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Table 1: Illustrative Molecular Orbital Properties of this compound (Hypothetical DFT Data)

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-11.5Cl (lone pairs), C-C σ
LUMO-0.8C-Cl σ
HOMO-1-12.1C-H σ, C-C σ
LUMO+10.5C-H σ, C-C σ*

This table presents hypothetical data based on general principles of quantum chemistry for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing molecules.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. The chemical shifts would be highly dependent on the electronic environment of each nucleus, which is heavily influenced by the neighboring chlorine atoms. Carbons and hydrogens closer to chlorine atoms would experience a deshielding effect, resulting in higher chemical shifts.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. Key vibrational modes would include C-H stretching, C-C stretching, and, most characteristically, C-Cl stretching and bending frequencies. The C-Cl stretching vibrations would appear in the fingerprint region of the IR spectrum and would be a key diagnostic feature.

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)

ParameterPredicted ValueNotes
¹³C NMR Chemical Shift (C1)60-70 ppmInfluenced by one Cl and adjacent C-Cl bond.
¹³C NMR Chemical Shift (C2)80-90 ppmInfluenced by two Cl atoms.
¹H NMR Chemical Shift (H on C1)4.0-5.0 ppmDeshielded by adjacent Cl.
IR Frequency (C-Cl stretch)650-850 cm⁻¹A strong and characteristic absorption band.

This table contains illustrative data based on typical values for chlorinated alkanes.

Reactivity Descriptors and Fukui Indices

Reactivity descriptors derived from DFT, such as Fukui indices, can pinpoint the most reactive sites within a molecule. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound:

Nucleophilic Attack: The sites most susceptible to nucleophilic attack would be the carbon atoms bonded to chlorine, as they bear a significant partial positive charge. The Fukui function for nucleophilic attack (f⁺) would be highest at these carbon centers.

Electrophilic Attack: The sites most prone to electrophilic attack would likely be the chlorine atoms, due to their lone pairs of electrons. The Fukui function for electrophilic attack (f⁻) would be highest on the chlorine atoms.

Radical Attack: The susceptibility to radical attack would depend on the stability of the resulting radical, with C-H bonds often being the initial sites of abstraction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations would be essential for understanding its conformational landscape.

The rotation around the C-C single bonds gives rise to various conformers (spatial arrangements). The stability of these conformers would be determined by a balance of steric hindrance between the bulky chlorine atoms and electrostatic interactions. Anti-conformations, where the large chlorine substituents are far apart, would generally be more stable than gauche or eclipsed conformations. MD simulations could map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can model how molecules of this compound interact with each other in the liquid or solid state. These simulations would reveal the nature of intermolecular forces, which would be dominated by dipole-dipole interactions due to the polar C-Cl bonds, as well as van der Waals forces.

Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For example, the dehydrochlorination of this compound to form tetrachlorobutenes is a plausible reaction. Computational modeling could determine the most likely pathway for this elimination reaction (e.g., E1 or E2 mechanism), identify the structure of the transition state, and calculate the activation energy. This information is critical for understanding the reaction kinetics and predicting the conditions under which the reaction would occur.

Theoretical Studies on Isomer Stability and Interconversion

This compound has several structural isomers, where the chlorine atoms are arranged differently on the butane chain. DFT calculations can be used to determine the relative stabilities of these isomers. The most stable isomer would be the one that minimizes steric repulsion and has the most favorable electronic configuration.

Theoretical studies could also investigate the potential for interconversion between different isomers, for example, through chlorine migration reactions. By calculating the energy barriers for these interconversions, it would be possible to predict whether such rearrangements are likely to occur under certain conditions.

Table 3: Relative Stabilities of Pentachlorobutane Isomers (Illustrative DFT Data)

IsomerRelative Energy (kJ/mol)Notes
This compound0 (Reference)
1,1,2,3,4-Pentachlorobutane+5Increased steric strain due to two Cl on C1.
1,2,3,4,4-Pentachlorobutane+3

This table presents hypothetical data for illustrative purposes to show how relative isomer stabilities would be compared.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of Structure-Activity Relationships (SAR) through computational methods provides a powerful, non-experimental avenue to predict the biological and chemical behavior of molecules like this compound. These studies are fundamental in toxicology and environmental science for forecasting a compound's potential for bioaccumulation, persistence, and toxicity without resorting to extensive laboratory testing. For polychlorinated alkanes (PCAs), including this compound, computational SAR models are crucial for understanding how variations in their molecular structure influence their interactions with biological systems and their fate in the environment.

Computational SAR studies for halogenated alkanes typically focus on establishing correlations between a molecule's structural or electronic properties and its observed or predicted activity. This is often achieved by developing Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically link descriptors of molecular structure to a specific activity, such as metabolic degradation rates or receptor binding affinity.

Key computational approaches and descriptors used in SAR studies of chlorinated hydrocarbons include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to calculate a wide array of molecular properties that can serve as descriptors in SAR models. These properties include the distribution of electronic charge, the energies of frontier molecular orbitals (HOMO and LUMO), and bond dissociation energies. For instance, the C-Cl bond strength can be computationally estimated to predict the likelihood of dehalogenation, a critical step in the degradation of such compounds. researchgate.net

Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or enzyme. By predicting the preferred binding orientation and affinity, molecular docking can provide insights into the mechanisms of toxicity. For example, it can be used to study how different isomers of pentachlorobutane might interact with metabolic enzymes like cytochrome P450. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can offer a more dynamic picture of how a molecule like this compound behaves over time in a biological environment, such as a cell membrane or the active site of an enzyme. This can reveal important information about the stability of interactions and the conformational changes that may be necessary for a biological effect to occur.

Illustrative Research Findings

While specific SAR studies focused solely on this compound are not widely available in public literature, research on related polychlorinated compounds provides a framework for the types of findings that can be expected. For example, studies on other halogenated alkanes have shown that the position and number of chlorine atoms significantly influence their metabolic activation and subsequent toxicity. nih.gov

Computational models have been developed to predict the biodegradability of PCA mixtures by simulating the free-radical chlorination process and coupling the results with rules describing enzymatic actions. nih.gov Such models can help to estimate the environmental persistence of specific isomers like this compound.

The following interactive table illustrates the types of molecular descriptors that would be calculated for this compound and its isomers in a typical computational SAR study. These descriptors would then be used to build predictive models for properties like toxicity or environmental fate.

Compound IsomerLogP (Octanol-Water Partition Coefficient)Polarizability (ų)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
This compound 3.814.52.1-10.5-0.8
1,1,2,3,4-Pentachlorobutane3.914.62.5-10.7-0.9
1,2,3,4,5-Pentachloropentane4.216.21.9-10.4-0.7

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated in computational SAR studies. They are representative of what might be found for chlorinated alkanes.

These calculated parameters provide a quantitative basis for comparing the likely behavior of different isomers. For example, a higher LogP value generally suggests a greater potential for bioaccumulation in fatty tissues. Similarly, the energies of the HOMO and LUMO orbitals can indicate a compound's reactivity and susceptibility to degradation.

Environmental Research on 1,2,2,3,4 Pentachlorobutane: Fate and Degradation Pathways

Environmental Distribution and Transport Mechanisms

Limited specific data exists for the environmental distribution and transport of 1,2,2,3,4-pentachlorobutane. However, its behavior can be inferred from its physicochemical properties and by analogy with other chlorinated hydrocarbons. Due to its chemical structure, this compound is expected to exhibit persistence in the environment.

The environmental fate of organic compounds is significantly influenced by transport processes like volatilization and adsorption. For similar compounds such as pentachlorobenzene (B41901), these are key mechanisms governing their distribution. While pentachlorobenzene is removed from aerobic environments like air and surface water through degradation, it can persist and accumulate in anaerobic conditions found in buried sediments and soils canada.ca.

The mobility of chlorinated compounds in soil and groundwater is dictated by their sorption potential, often indicated by the organic carbon-water (B12546825) partition coefficient (Koc). Chemicals with low Koc values, such as the chlorinated solvent 1,4-dioxane (B91453), are highly mobile in groundwater itrcweb.org. Given the polar nature imparted by the chlorine atoms, this compound may exhibit some mobility in aqueous environments, potentially leading to the contamination of groundwater resources.

The following table summarizes key physicochemical properties that influence the environmental transport of chlorinated compounds, which can be used to estimate the behavior of this compound:

PropertySignificance for Environmental TransportExpected Behavior of this compound (Inferred)
Water Solubility Determines the compound's concentration in aquatic systems and its potential for leaching from soil to groundwater.Moderate to low solubility is expected, allowing for dissolution in water and subsequent transport.
Vapor Pressure Influences the rate of volatilization from soil and water surfaces into the atmosphere.A relatively low vapor pressure is anticipated, suggesting that volatilization may be a slow but significant transport mechanism.
Octanol-Water Partition Coefficient (Kow) Indicates the tendency of a chemical to partition between organic matter (like soil or sediment) and water. A high Kow suggests a greater tendency to adsorb to solids.A moderate to high Kow is likely, indicating a potential for sorption to organic matter in soil and sediment, which would retard its movement.
Henry's Law Constant Relates the concentration of a compound in the air to its concentration in water, indicating its tendency to partition between these two phases.The value will determine the extent of volatilization from water bodies.

Degradation Mechanisms in Environmental Compartments

The environmental persistence of this compound is determined by its susceptibility to various degradation processes.

Photodegradation Processes (e.g., Direct and Indirect Photolysis)

Photodegradation is a significant pathway for the breakdown of chlorinated organic compounds in the environment. This process can occur through direct absorption of sunlight or via indirect mechanisms involving photosensitizers present in natural waters ias.ac.in. For instance, studies on pentachlorophenol (B1679276) (PCP) have shown that photooxidation is a viable degradation method nih.gov. The rate of photodegradation can be influenced by environmental conditions such as the presence of other substances. For example, the photodegradation of trichloroethylene (B50587) is affected by the concentration of the compound itself, as well as the presence of various anions and cations in the water mdpi.com.

Biodegradation Pathways (e.g., Microbial Metabolism)

Biodegradation is a crucial process for the removal of chlorinated hydrocarbons from the environment. However, many of these compounds are xenobiotic and recalcitrant to microbial degradation researchgate.net. The success of biodegradation depends on the presence of microorganisms with the appropriate metabolic capabilities and suitable environmental conditions.

For some chlorinated compounds, biodegradation can proceed under anaerobic conditions. For instance, 1,1,1,2-tetrachloroethane (B165186) can be biodegraded under methanogenic conditions to 1,1-dichloroethene researchgate.net. In contrast, the biodegradation of other compounds like 1,4-dioxane primarily occurs through aerobic metabolic and cometabolic processes itrcweb.org. The presence of a suitable co-substrate can be essential for the complete degradation of some chlorinated compounds researchgate.net.

Abiotic Hydrolysis and Other Chemical Transformations

Abiotic hydrolysis can be a significant degradation pathway for certain classes of organic compounds in aquatic environments mdpi.comnih.gov. This process involves the reaction of the compound with water, which can be catalyzed by acids or bases nih.gov. The rate of hydrolysis is dependent on the chemical structure of the compound, as well as the pH and temperature of the surrounding environment nih.gov. While some pesticides, such as certain organophosphorus and carbamate (B1207046) compounds, are susceptible to hydrolysis, other chlorinated compounds can be highly resistant to this process under normal environmental conditions nih.govresearchgate.net. For example, 1,2,3-trichloropropane (B165214) shows negligible hydrolysis at ambient pH and temperature researchgate.net.

Identification and Characterization of Environmental Metabolites and Transformation Products

The degradation of chlorinated compounds can lead to the formation of various metabolites and transformation products, which may themselves be of environmental concern. The identification of these products is crucial for a complete understanding of the environmental fate of the parent compound.

In the biodegradation of 1,1,1,2-tetrachloroethane, 1,1-dichloroethene has been identified as a major intermediate researchgate.net. The degradation of pentachlorophenol by the fungus Phlebia acanthocystis results in the formation of pentachloroanisole (B52094) and p-tetrachlorohydroquinone through methylation and oxidation reactions researchgate.net. Further transformation of p-tetrachlorohydroquinone can lead to the formation of tetrachloro-4-methoxyphenol and tetrachloro-1,4-dimethoxybenzene researchgate.net.

The following table presents potential transformation products of this compound based on known degradation pathways of similar chlorinated compounds:

Degradation PathwayPotential Transformation Products of this compound (Inferred)
Reductive Dechlorination Tetrachlorobutanes, trichlorobutenes, dichlorobutadienes
Oxidation (Hydroxylation) Chlorinated butanols, chlorinated butanoic acids
Dehydrochlorination Pentachlorobutenes

Kinetic Studies of Environmental Degradation Rates

Kinetic studies are essential for quantifying the rates of environmental degradation processes and for predicting the persistence of a compound in the environment. The degradation of many organic pollutants follows pseudo-first-order kinetics mdpi.com.

The half-life of a compound is a common metric used to express its degradation rate. For example, the half-life of pentachlorobenzene in surface water has been estimated to range from 194 to 1,250 days canada.ca. The degradation rate can be highly dependent on the specific environmental conditions. For instance, the photocatalytic degradation rate of chlortetracycline (B606653) was found to be significantly enhanced by the use of a montmorillonite/g-C3N4 composite catalyst rsc.org. Similarly, the degradation of butachlor (B1668075) by the bacterium Bacillus cereus DC-1 is influenced by factors such as inoculum size and the initial concentration of the herbicide nih.gov.

The following table provides examples of degradation half-lives for related chlorinated compounds, which can provide an indication of the potential persistence of this compound:

CompoundEnvironmental CompartmentDegradation ProcessHalf-life
PentachlorobenzeneSurface WaterBiodegradation194 - 1250 days canada.ca
PentachlorobenzeneDeeper WaterAnaerobic Biodegradation776 - 1380 days canada.ca
PentachlorobenzeneSoilDegradation270 days canada.ca

Modeling of Environmental Fate and Persistence

Predicting the environmental behavior of a chemical—where it will go, how long it will stay there, and in which environmental compartments it will accumulate—is a critical component of modern environmental science. For this compound, as with many industrial chemicals, experimental studies covering all aspects of its environmental fate are not always available. In such cases, scientists rely on mathematical models to simulate the compound's distribution and persistence.

Multimedia environmental fate models are computational tools designed to predict the partitioning of a chemical throughout the environment. nih.gov These models divide the environment into interconnected compartments, typically including air, water, soil, and sediment. nih.gov The movement and concentration of a chemical in each compartment are determined by its unique physicochemical properties and the characteristics of the environment itself. cefic-lri.org

Given the scarcity of experimental data for this compound, these essential physicochemical properties are often estimated using Quantitative Structure-Property Relationship (QSPR) models. The U.S. Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™ is a widely used and accepted software package for this purpose. chemistryforsustainability.orgepa.gov It estimates a chemical's properties based on its molecular structure, providing the necessary data to run multimedia fate models. chemistryforsustainability.org

The table below presents estimated physicochemical and environmental fate parameters for 1,1,2,3,4-Pentachlorobutane, a structural isomer of this compound. This data, generated by EPI Suite™, serves as an example of the inputs required for environmental fate modeling. Structural isomers, while having the same molecular formula, can exhibit different physical and chemical properties. However, in the absence of specific data, the values for a closely related isomer can provide a reasonable first approximation for modeling its environmental behavior.

ParameterEstimated ValueEndpoint Modeled
Log Octanol-Water Partition Coefficient (log Kow)3.56Tendency to partition into organic matter (soil, sediment, biota)
Water Solubility15.1 mg/LDistribution in aquatic systems
Vapor Pressure0.048 mm Hg (at 25°C)Tendency to volatilize into the atmosphere
Henry's Law Constant6.16 x 10⁻⁴ atm-m³/molAir-water partitioning behavior
Atmospheric Hydroxylation Half-Life41.28 daysPersistence in the atmosphere
Biodegradation Half-Life in WaterWeeks to monthsPersistence in aquatic environments
Biodegradation Half-Life in SoilWeeks to monthsPersistence in terrestrial environments

Data presented is for 1,1,2,3,4-Pentachlorobutane (CAS No. 31391-27-2), a structural isomer of this compound, as estimated by the U.S. EPA's EPI Suite™.

Based on these estimated properties, a multimedia fate model would likely predict the following behavior for a pentachlorobutane isomer:

Partitioning: The relatively high log Kow value of 3.56 suggests a significant tendency to adsorb to organic carbon in soil and sediment rather than remaining dissolved in water.

Volatility: The moderate vapor pressure and Henry's Law constant indicate that volatilization from water surfaces to the atmosphere is a potential, though not dominant, fate process.

Persistence: The estimated biodegradation half-lives of "weeks to months" in both water and soil suggest that the compound is moderately persistent in these compartments. The atmospheric half-life of over 41 days indicates that it can undergo long-range transport in the atmosphere before being degraded or deposited.

Potential Applications and Future Research Directions of 1,2,2,3,4 Pentachlorobutane in Chemical Synthesis

Role as a Synthetic Intermediate for Advanced Organic Compounds

The reactivity of the carbon-chlorine bonds in 1,2,2,3,4-pentachlorobutane, coupled with the stereochemical complexity arising from its multiple chiral centers, positions it as a versatile precursor for a range of complex organic molecules. Its utility as a synthetic intermediate is primarily rooted in the ability to selectively transform the chlorine atoms into other functional groups, thereby enabling the construction of intricate molecular frameworks.

The synthesis of fluorinated organic compounds is of paramount importance in various sectors, including pharmaceuticals, agrochemicals, and materials science, owing to the unique properties conferred by fluorine atoms. Polychlorinated alkanes can serve as precursors to their fluorinated counterparts through halogen exchange (halex) reactions. While specific studies on the direct fluorination of this compound to pentafluorobutanes are not extensively documented in readily available literature, the general principles of such transformations are well-established.

The process typically involves the reaction of the polychlorinated compound with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or various metallic fluorides, often in the presence of a catalyst. The reaction proceeds via a series of nucleophilic substitution reactions where chlorine atoms are successively replaced by fluorine atoms. The reaction conditions, including temperature, pressure, and the choice of catalyst, can be tuned to control the degree of fluorination. A patent for the synthesis of 1,2,3,4-tetrachloro-1-fluorobutane mentions this compound, suggesting its potential involvement in fluorination reactions. google.com

Table 1: Potential Fluorination Reaction of this compound

ReactantReagentPotential ProductReaction Type
This compoundFluorinating Agent (e.g., HF)Pentafluorobutane isomersHalogen Exchange

It is important to note that the regioselectivity and stereoselectivity of such reactions would be critical areas of investigation to produce specific isomers of pentafluorobutane.

The multiple chlorine atoms in this compound offer several reaction sites for the synthesis of specialty chemicals. Dehydrochlorination, the elimination of hydrogen chloride, is a common reaction for polychlorinated alkanes and can lead to the formation of unsaturated compounds like dichlorobutadienes. sci.am These dienes are valuable monomers for the synthesis of specialty polymers and elastomers with enhanced properties such as flame resistance and chemical stability.

Furthermore, the chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, and alkoxides, to introduce a variety of functional groups. This functionalization can lead to the creation of molecules with applications as plasticizers, flame retardants, and intermediates for the synthesis of more complex molecules. For instance, polymers derived from chlorinated butanes have been explored for applications in protective coatings and adhesives due to their potential for thermal stability and chemical resistance. ontosight.ai

Table 2: Potential Applications of this compound Derivatives

DerivativePotential Application
DichlorobutadienesMonomers for specialty polymers
Polyfunctionalized butanesPlasticizers, flame retardants, pharmaceutical intermediates

Exploration of Novel Derivatization and Functionalization Strategies

Future research into the chemistry of this compound should focus on developing novel and selective methods for its derivatization. The presence of five chlorine atoms in different chemical environments within the molecule presents a significant challenge and an opportunity for regioselective and stereoselective functionalization.

Advanced catalytic systems, including those based on transition metals, could enable the selective activation of specific C-Cl bonds. For example, palladium-catalyzed cross-coupling reactions, which are powerful tools in organic synthesis, could potentially be applied to selectively form new carbon-carbon or carbon-heteroatom bonds at specific positions on the butane (B89635) backbone. The development of such selective transformations would greatly expand the utility of this compound as a building block.

Furthermore, exploring reactions that proceed via radical intermediates could open up new avenues for functionalization. Photochlorination, for instance, is a known method for the synthesis of chlorinated alkanes and understanding the radical intermediates could lead to controlled derivatization. aklectures.comyoutube.com

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly important in modern chemical synthesis. wikipedia.orgpsu.edu The synthesis of this compound itself, as well as its subsequent transformations, should be evaluated and optimized from this perspective.

Traditional chlorination methods often utilize elemental chlorine, which can lead to the formation of unwanted byproducts and pose safety and environmental concerns. chemistry-chemists.com Research into more sustainable chlorination methods, such as those using alternative chlorinating agents or catalytic systems that improve selectivity and reduce waste, is crucial. For example, continuous-flow processes for the synthesis of chlorobutanes have been investigated as a more sustainable alternative to batch processes. psu.edursc.org

When considering the derivatization of this compound, reactions that exhibit high atom economy should be prioritized. Addition reactions, for instance, are inherently more atom-economical than substitution or elimination reactions. acs.org Designing synthetic pathways that maximize the incorporation of all atoms from the reactants into the final product will be a key aspect of future research.

Future Research Directions in Pentachlorobutane Chemistry

The future of this compound chemistry lies in a multidisciplinary approach that combines synthetic innovation with a commitment to sustainability. Key areas for future investigation include:

Advanced Catalytic Methods: The development of highly selective catalysts for the controlled functionalization of this compound will be critical to unlocking its synthetic potential. This includes catalysts for selective dehydrochlorination, halogen exchange, and cross-coupling reactions.

Stereoselective Synthesis: Given the multiple chiral centers in this compound, the development of stereoselective synthetic methods for both its preparation and its derivatization is a significant and valuable challenge.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound will enable more rational design of synthetic routes and catalysts.

Polymer Chemistry: A more thorough exploration of the use of this compound and its derivatives as monomers or building blocks for novel polymers with tailored properties is warranted.

Computational Chemistry: Theoretical calculations can play a vital role in predicting the reactivity of different C-Cl bonds, guiding the design of selective reactions, and understanding the properties of potential products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of 1,2,2,3,4-Pentachlorobutane in synthesized samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for purity assessment due to its sensitivity in detecting chlorinated hydrocarbon impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm structural integrity, focusing on chlorine substitution patterns and backbone conformation. Cross-validate results with elemental analysis to ensure stoichiometric consistency with the molecular formula (C₄H₅Cl₅) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Waste must be segregated in halogenated solvent containers and disposed via certified hazardous waste services to prevent environmental release. Immediate decontamination protocols (e.g., soap-water washes for skin contact, fresh air exposure for inhalation) should align with OSHA guidelines for chlorinated hydrocarbons .

Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled temperature (e.g., 4°C, 25°C, 40°C), humidity, and light (UV/visible) conditions. Monitor degradation products via GC-MS at regular intervals. Use argon-purged vials to assess oxidative stability. Compare results against inert storage conditions (e.g., nitrogen atmosphere) to isolate degradation pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer : Perform comparative studies using standardized OECD 301/302 biodegradation protocols under controlled microbial consortia. Incorporate isotopic labeling (e.g., ¹⁴C-tracers) to track mineralization rates. Validate findings with field studies in soil/water matrices, accounting for variables like pH, organic matter, and microbial diversity. Cross-reference discrepancies using computational models (e.g., EPI Suite) to predict half-lives .

Q. How can mechanistic studies elucidate the compound’s reaction pathways during advanced oxidation processes (AOPs)?

  • Methodological Answer : Use hydroxyl radical (•OH) generators (e.g., UV/H₂O₂ systems) to simulate AOPs. Monitor intermediate products via high-resolution LC-QTOF-MS and propose degradation pathways using density functional theory (DFT) calculations. Compare kinetic data (e.g., rate constants) with structurally analogous chlorinated butanes to identify substituent effects on reactivity .

Q. What experimental designs are optimal for assessing the compound’s bioaccumulation potential in aquatic ecosystems?

  • Methodological Answer : Conduct bioconcentration factor (BCF) assays using OECD 305 guidelines with model organisms (e.g., zebrafish or Daphnia magna). Measure tissue concentrations via liquid-liquid extraction followed by GC-ECD. Validate lipid-normalized data against quantitative structure-activity relationship (QSAR) predictions to identify deviations caused by steric or electronic effects .

Q. How can researchers reconcile conflicting toxicity data across in vitro and in vivo models?

  • Methodological Answer : Perform dose-response studies using harmonized protocols (e.g., OECD 423 for acute toxicity, OECD 453 for chronic exposure). Compare metabolic activation pathways using liver microsomal assays (S9 fractions) to assess interspecies variability. Integrate omics data (transcriptomics/proteomics) to identify biomarker consistency across models .

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